molecular formula C12H9BrClN B14037174 4-(4-Bromo-2-methylphenyl)-2-chloropyridine

4-(4-Bromo-2-methylphenyl)-2-chloropyridine

Katalognummer: B14037174
Molekulargewicht: 282.56 g/mol
InChI-Schlüssel: SXGKOAVVJLDZLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-2-methylphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom on a methyl-substituted phenyl ring and a chlorine atom on a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2-methylphenyl)-2-chloropyridine typically involves the halogenation of precursor compounds. One common method is the bromination of 2-methylphenyl derivatives followed by chlorination of the pyridine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride or phosphorus pentachloride for chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Bromo-2-methylphenyl)-2-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-2-methylphenyl)-2-chloropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-2-methylphenyl)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, influencing biological pathways and therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-2-methylphenol: A compound with a similar brominated phenyl ring but lacking the pyridine moiety.

    2-Bromo-4-methylphenol: Another brominated phenol with a different substitution pattern.

    4-Bromo-N-(2-methylphenyl)benzamide: A compound with a brominated phenyl ring and an amide group.

Uniqueness: 4-(4-Bromo-2-methylphenyl)-2-chloropyridine is unique due to the combination of a brominated phenyl ring and a chlorinated pyridine ring. This dual halogenation can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H9BrClN

Molekulargewicht

282.56 g/mol

IUPAC-Name

4-(4-bromo-2-methylphenyl)-2-chloropyridine

InChI

InChI=1S/C12H9BrClN/c1-8-6-10(13)2-3-11(8)9-4-5-15-12(14)7-9/h2-7H,1H3

InChI-Schlüssel

SXGKOAVVJLDZLA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Br)C2=CC(=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.